molecular formula C21H15F3N4O2S2 B2944422 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1351648-93-5

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2944422
CAS RN: 1351648-93-5
M. Wt: 476.49
InChI Key: IDQXKAHQLJPXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H15F3N4O2S2 and its molecular weight is 476.49. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest is related to a class of chemicals that have been the focus of studies due to their potential applications in synthesizing β-lactam antibiotics and various heterocyclic compounds. For instance, Maki et al. (1981) described the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, highlighting a method that could be pivotal in the synthesis of novel β-lactam antibiotics. This process involves the conversion of 4β-(Benzothiazol-2-yldithio)azetidin-2-one into oxazolinoazetidinone upon treatment with triphenylphosphine, demonstrating the compound's role in chemical transformations relevant to antibiotic development (Maki, Mitsumori, Sako, & Suzuki, 1981).

In another study, Tanaka et al. (1991) prepared 4-(Phenylsulfonylthio)-2-azetidinones by reacting 4-(2-benzothiazolyldithio)-2-azetidinones with 2-benzothiazolyl benzenethiosulfonates, demonstrating a convenient synthesis pathway for compounds that could be important in penicillin–cephalosporin conversions (Tanaka, Taniguchi, Uto, Shiroi, Sasaoka, & Torii, 1991).

Pharmacological Potential

Mistry and Desai (2006) synthesized nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrating their pharmacological evaluation, particularly their antibacterial and antifungal activities. These compounds, synthesized via microwave-assisted reactions, underline the potential pharmaceutical applications of benzothiazolyl and azetidinone derivatives (Mistry & Desai, 2006).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S2/c22-21(23,24)14-5-3-4-12(8-14)18-26-19(30-27-18)13-9-28(10-13)17(29)11-31-20-25-15-6-1-2-7-16(15)32-20/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQXKAHQLJPXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.